3,5-Dimethylhept-3-ene

Catalog No.
S1515821
CAS No.
19549-93-0
M.F
C9H18
M. Wt
126.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylhept-3-ene

CAS Number

19549-93-0

Product Name

3,5-Dimethylhept-3-ene

IUPAC Name

3,5-dimethylhept-3-ene

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

InChI

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3

InChI Key

OXOLZWHOQAEIAW-UHFFFAOYSA-N

SMILES

CCC(C)C=C(C)CC

Canonical SMILES

CCC(C)C=C(C)CC

3,5-Dimethylhept-3-ene (C9H18) is a highly branched aliphatic alkene procured primarily as a specialized analytical reference standard and targeted synthetic building block. Characterized by a density of approximately 0.73 g/cm³ and a boiling point near 139.4 °C, this compound is typically supplied as a cis/trans isomeric mixture . In industrial and research procurement, it is highly valued for its specific steric profile and predictable combustion behavior, making it a critical material for gas chromatography-mass spectrometry (GC-MS) calibration, thermal extraction profiling, and the validation of complex automotive emission models [1]. Unlike bulk commodity alkenes, the precise 3,5-dimethyl branching configuration provides distinct physical and thermodynamic properties essential for rigorous quantitative applications.

Attempting to substitute 3,5-dimethylhept-3-ene with generic C9 alkene mixtures (such as mixed nonenes) or linear analogs like 1-nonene compromises both analytical resolution and predictive modeling accuracy. Generic mixtures exhibit broad, unpredictable boiling point ranges that cause severe calibration drift and overlapping retention times in high-resolution GC-MS workflows [1]. Furthermore, in combustion and emissions modeling, the exact position of the methyl branches dictates the hydrocarbon's soot-forming tendency. Substituting this compound with a closely related isomer, such as 2,3-dimethylhept-3-ene, fundamentally alters the Particulate Matter (PM) index and combustion pathway, thereby invalidating the rigorous calibration required for regulatory environmental testing and advanced engine diagnostics [2].

Predictive Particulate Matter (PM) Index Validation

In the validation of tailpipe emissions for Spark Ignition Direct Injection (SIDI) engines, the specific branching of the hydrocarbon is critical. 3,5-Dimethylhept-3-ene yields a specific predicted PM index of 9.1, which is fundamentally tied to its combustion pathway and soot-forming potential [1]. Using a different isomer or a linear C9 baseline drastically shifts this index, making generic substitution impossible for accurate environmental model calibration.

Evidence DimensionParticulate Matter (PM) Index Prediction
Target Compound Data9.1 (Predicted PM Index)
Comparator Or BaselineLinear C9 Alkenes / Alternative Isomers (Variable/Lower PM Indices)
Quantified DifferenceDistinct 9.1 index tied to the 3,5-dimethyl branching configuration
ConditionsSIDI engine emission modeling and algorithm validation

Essential for automotive researchers and regulatory bodies who require exact hydrocarbon standards to validate complex emission prediction algorithms.

Chromatographic Retention Predictability in Thermal Extraction

For the profiling of volatile organic compounds (VOCs) released from medical devices, 3,5-dimethylhept-3-ene provides a highly specific retention profile. With a boiling point of 139.4 °C, it elutes at a distinct retention time compared to linear nonenes or less sterically hindered isomers [1]. This precise volatility and specific mass fragmentation pattern prevent co-elution issues commonly seen when using crude C9 mixtures as internal standards.

Evidence DimensionGC-MS Retention and Volatility
Target Compound DataBoiling point ~139.4 °C with distinct branched-alkene fragmentation
Comparator Or BaselineGeneric mixed nonenes (Broad boiling range, co-elution risks)
Quantified DifferenceSharp, predictable single-peak resolution vs. broad multi-peak interference
ConditionsHeadspace GC-MS and thermal extraction protocols

Ensures high-fidelity peak identification and reliable quantification of extractables and leachables in critical quality control workflows.

Precursor Suitability in Fragrance and Fine Chemical Synthesis

The tri-substituted nature of the double bond in 3,5-dimethylhept-3-ene provides specific steric hindrance compared to terminal alkenes like 1-nonene . This specific molecular geometry dictates its reactivity, reducing susceptibility to non-specific addition reactions and allowing for highly controlled functionalization. Consequently, it is procured as a precise starting material for the synthesis of complex fragrances and fine chemicals where the exact 3,5-dimethyl branching is required to achieve the target olfactory or structural profile.

Evidence DimensionAlkene Reactivity and Steric Bulk
Target Compound DataTri-substituted, sterically hindered internal double bond
Comparator Or Baseline1-Nonene (Terminal, unhindered double bond)
Quantified DifferenceHigher selectivity in targeted functionalization vs. rapid non-specific addition
ConditionsFine chemical and fragrance intermediate synthesis

Crucial for chemical manufacturers needing a specific geometric building block to dictate the final properties of synthesized fragrances or specialty organics.

Analytical Reference Standard for VOC and Leachable Profiling

Due to its precise boiling point and distinct GC-MS fragmentation pattern, 3,5-dimethylhept-3-ene is procured as a high-purity reference standard. It is specifically utilized in thermal extraction and headspace GC-MS workflows to quantify volatile organic compounds (VOCs) emitted from medical devices, packaging materials, and engineered plastics [1].

Calibration Benchmark for Automotive Emissions Modeling

In automotive engineering, particularly for Spark Ignition Direct Injection (SIDI) engines, this compound serves as a critical calibration standard. Its specific Particulate Matter (PM) index of 9.1 allows researchers to validate and refine predictive algorithms for tailpipe emissions, ensuring compliance with increasingly stringent environmental regulations [2].

Sterically Hindered Intermediate in Fine Chemicals and Fragrances

The specific steric profile of the 3,5-dimethyl-substituted double bond makes this compound a highly selective precursor for specialized chemical synthesis. It is utilized in the development of complex fragrances and fine organic chemicals where the specific branching architecture is necessary to achieve the target physical and olfactory properties, outperforming generic unbranched alkenes in these targeted workflows.

XLogP3

4

Explore Compound Types